(4-Bromophenyl)(2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(2-methoxyphenyl)methanol: is an organic compound characterized by its bromine and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an aldehyde or ketone precursor. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors that allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
(4-Bromophenyl)(2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Bromophenyl-2-methoxybenzoic acid
Reduction: 4-Bromophenyl-2-methoxybenzyl alcohol
Substitution: 4-Methylphenyl-2-methoxybenzene
Scientific Research Applications
(4-Bromophenyl)(2-methoxyphenyl)methanol: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromophenyl)(4-methoxyphenyl)methanol
4-Bromo-2-methoxyphenol
4-Bromophenylmethanol
(4-Bromophenyl)(2-methoxyphenyl)methanol in various scientific and industrial contexts
Biological Activity
(4-Bromophenyl)(2-methoxyphenyl)methanol, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H13BrO2
- Structural Features :
- A bromine atom at the para position of a phenyl ring.
- A methoxy group at the ortho position of another phenyl ring.
- A hydroxymethyl group (-CH2OH) linking the two aromatic systems.
The presence of bromine and methoxy substituents significantly influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated phenolic compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and U-87 (glioblastoma).
- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 0.06 to 1.14 µM against these cell lines, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.
- Cell Cycle Arrest : Studies using flow cytometry suggest that treatment with related compounds can induce cell cycle arrest in the G1 phase, preventing further cell division .
- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure | Notable Features |
---|---|---|
(3-Bromophenyl)(4-methoxyphenyl)methanol | Structure | Similar halogen substitution; different positioning |
(2-Chlorophenyl)(2-methoxyphenyl)methanol | Structure | Chlorine instead of bromine; affects reactivity |
(4-Bromophenyl)(3-methoxyphenyl)methanol | Structure | Different methoxy positioning influences properties |
This table illustrates how variations in substituent positioning and type can affect the biological activity of similar compounds.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Assessment :
- A series of tests were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli.
- The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Properties
IUPAC Name |
(4-bromophenyl)-(2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBRLAXHSSJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.